molecular formula C9H7ClOS B12966537 6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one

6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one

Cat. No.: B12966537
M. Wt: 198.67 g/mol
InChI Key: CHTOSQYJNWZJFD-UHFFFAOYSA-N
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Description

6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one is an organic compound belonging to the class of benzothiophenes. This compound is characterized by a chlorine atom at the 6th position, a methyl group at the 2nd position, and a ketone functional group at the 3rd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chlorothiophene as a starting material, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity. Pathways involved may include apoptosis, DNA repair, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
  • 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
  • 3-Chloro-N,N-dimethylbenzo[b]thiophene-2-carboxamide

Uniqueness

6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

6-chloro-2-methyl-1-benzothiophen-3-one

InChI

InChI=1S/C9H7ClOS/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5H,1H3

InChI Key

CHTOSQYJNWZJFD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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